molecular formula C17H17ClN2O4S B3514641 2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide

2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide

Cat. No.: B3514641
M. Wt: 380.8 g/mol
InChI Key: FVUFQJNNNCKYRV-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . Similarly, imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical and Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid .

Mechanism of Action

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Given the diverse biological activities of indole and imidazole derivatives, there is immense potential to be explored for newer therapeutic possibilities . The development of a new drug that overcomes the problems of antimicrobial resistance (AMR) in drug therapy is necessary .

Properties

IUPAC Name

2-[4-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11-8-13(18)16(9-15(11)24-10-17(19)21)25(22,23)20-7-6-12-4-2-3-5-14(12)20/h2-5,8-9H,6-7,10H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUFQJNNNCKYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Reactant of Route 4
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Reactant of Route 5
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-Chloro-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]acetamide

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